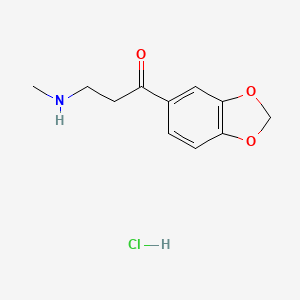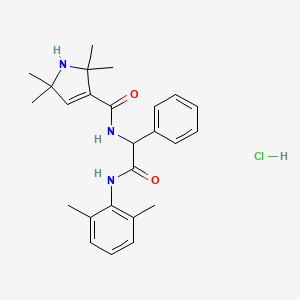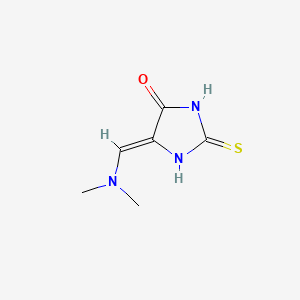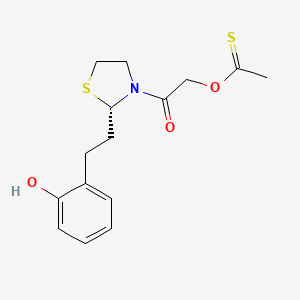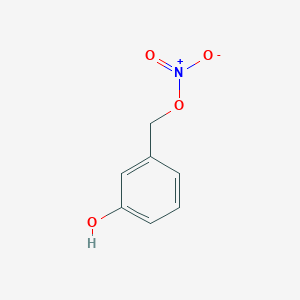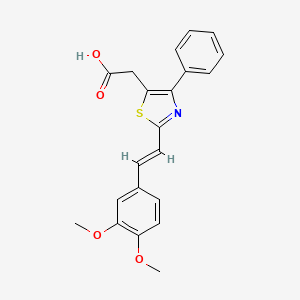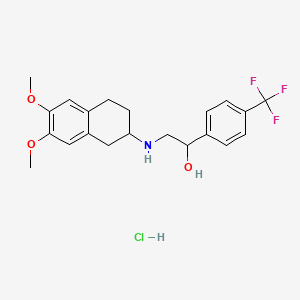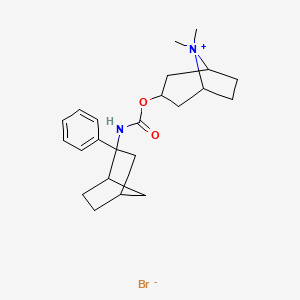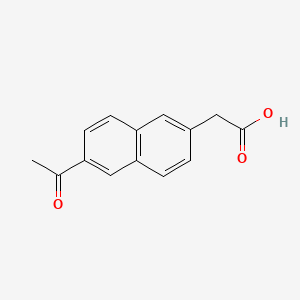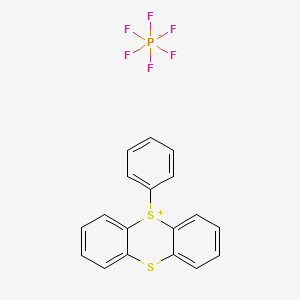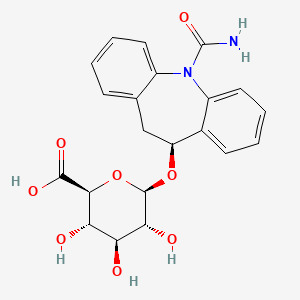
Eslicarbazepine glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eslicarbazepine glucuronide is a metabolite of eslicarbazepine acetate, an anticonvulsant medication used primarily for the treatment of partial-onset seizures. Eslicarbazepine acetate is rapidly converted in the body to its active metabolite, eslicarbazepine, which is further metabolized to this compound. This compound is excreted mainly through the kidneys and plays a crucial role in the pharmacokinetics of eslicarbazepine acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eslicarbazepine glucuronide involves the glucuronidation of eslicarbazepine. This process typically occurs in the liver, where eslicarbazepine is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions for this enzymatic process include the presence of UDP-glucuronic acid as a co-substrate and optimal pH and temperature conditions to facilitate the enzyme’s activity .
Industrial Production Methods: Industrial production of this compound is not commonly performed as it is primarily a metabolic product formed in vivo. the production of eslicarbazepine acetate, the precursor to this compound, involves several steps, including the acetylation of eslicarbazepine. The process includes the use of solvents, catalysts, and purification steps to ensure the final product’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Eslicarbazepine glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronidation process is a phase II metabolic reaction, where eslicarbazepine is conjugated with glucuronic acid to form this compound .
Common Reagents and Conditions: The common reagents used in the glucuronidation process include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction conditions typically involve a physiological pH of around 7.4 and a temperature of approximately 37°C to mimic the conditions in the human liver .
Major Products Formed: The major product formed from the glucuronidation of eslicarbazepine is this compound. This compound is more water-soluble than its precursor, facilitating its excretion through the kidneys .
Scientific Research Applications
Eslicarbazepine glucuronide has several scientific research applications, particularly in pharmacokinetics and drug metabolism studies. Researchers study this compound to understand the metabolic pathways and excretion mechanisms of eslicarbazepine acetate. Additionally, it is used in studies to evaluate the safety and efficacy of eslicarbazepine acetate in treating epilepsy and other neurological disorders .
Mechanism of Action
Eslicarbazepine glucuronide itself does not have a direct mechanism of action as it is an inactive metabolite. its precursor, eslicarbazepine, exerts its effects by inhibiting voltage-gated sodium channels, stabilizing the inactivated state of these channels, and preventing repetitive neuronal firing. This action helps to control seizures in patients with epilepsy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to eslicarbazepine glucuronide include carbamazepine glucuronide and oxcarbazepine glucuronide. These compounds are also metabolites of anticonvulsant drugs used to treat epilepsy .
Uniqueness: this compound is unique due to its formation from eslicarbazepine acetate, which has a distinct mechanism of action compared to other anticonvulsants. Eslicarbazepine acetate is known for its ability to be administered once daily and its lower potential for drug-drug interactions, making it a favorable option for patients with partial-onset seizures .
Properties
CAS No. |
104746-02-3 |
|---|---|
Molecular Formula |
C21H22N2O8 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O8/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28)/t14-,15-,16-,17+,18-,20+/m0/s1 |
InChI Key |
CMBFCYCIYDPVRG-YKPCMBIXSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


